2,6-Dimethyl-5-nitroquinoline
Overview
Description
2,6-Dimethyl-5-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-5-nitroquinoline typically involves the nitration of 2,6-dimethylquinoline. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the quinoline ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and reaction time, leading to efficient and consistent production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic medium.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, or alkylating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2,6-Dimethyl-5-aminoquinoline.
Substitution: 2,6-Dimethyl-5-substituted quinoline derivatives.
Scientific Research Applications
2,6-Dimethyl-5-nitroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5-nitroquinoline involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its observed biological activities.
Comparison with Similar Compounds
2,6-Dimethylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroquinoline: Lacks the methyl groups, which can influence its chemical reactivity and biological activity.
2-Methyl-5-nitroquinoline: Has only one methyl group, which can affect its overall properties compared to 2,6-Dimethyl-5-nitroquinoline.
Uniqueness: this compound is unique due to the presence of both methyl groups and the nitro group, which together enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2,6-dimethyl-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-6-10-9(11(7)13(14)15)5-4-8(2)12-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMWICAXFZCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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